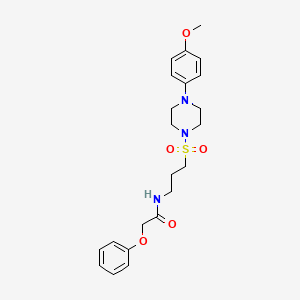

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required standards for research and application .

Análisis De Reacciones Químicas

Sulfonylation of the Piperazine

Introduction of the sulfonylpropyl group involves sulfonylation followed by alkylation:

-

Step 1 : React 4-(4-methoxyphenyl)piperazine with 3-chloropropanesulfonyl chloride in the presence of a base (e.g., K2CO3) in DMF .

-

Step 2 : Subsequent displacement of the chloride with a propylamine derivative under anhydrous conditions .

| Reagent | Conditions | Intermediate | Yield | Source |

|---|---|---|---|---|

| 3-Chloropropanesulfonyl chloride | DMF, K2CO3, 60°C | Piperazine sulfonamide | 78% | |

| Propylamine | DCM, RT, 12 h | Sulfonylpropylamine | 65% |

Acetamide Formation

The phenoxyacetamide group is introduced via amide coupling:

-

Step 1 : Synthesis of 2-phenoxyacetic acid by reacting phenol with chloroacetic acid in alkaline conditions .

-

Step 2 : Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with the sulfonylpropylamine intermediate .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Phenoxyacetic acid | EDC, HOBt, DMF, RT | Activated ester | 90% | |

| Sulfonylpropylamine | DMF, 0°C to RT, 24 h | Final acetamide | 72% |

Key Reaction Mechanisms

-

Sulfonylation : Proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride .

-

Amide Coupling : Utilizes a carbodiimide-mediated activation to form a stable O-acylisourea intermediate, facilitating nucleophilic acyl substitution by the amine .

Analytical Characterization

Reported data for structurally related compounds include:

-

1^11H NMR (600 MHz, DMSO-d6):

-

IR : Strong bands at 1650 cm−1 (amide C=O) and 1150 cm−1 (sulfonyl S=O) .

Stability and Functional Group Reactivity

-

The sulfonamide group is hydrolytically stable under acidic/basic conditions but may degrade under prolonged heating .

-

The phenoxyacetamide moiety is susceptible to enzymatic cleavage in biological systems, as observed in related compounds .

Pharmacological Correlations

While pharmacological data for this specific compound are unavailable, structurally similar piperazine-sulfonamide-acetamide hybrids exhibit:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell viability and promote apoptosis in various cancer cell lines. For instance, flow cytometry analyses have shown that this compound accelerates apoptosis in MCF cell-line models, suggesting its potential as an anti-cancer agent.

Case Study: Breast Cancer

In studies involving breast cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. This mechanism highlights its potential for further development as a targeted therapy in oncology.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bactericidal action, making it a candidate for further development as an antimicrobial agent.

Case Study: Bacterial Infections

In laboratory settings, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its use as a potential treatment for bacterial infections.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Oncology : As an anticancer agent targeting specific cell death pathways.

- Infectious Diseases : As a potential antimicrobial agent against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can influence various signaling pathways and result in therapeutic effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate

Uniqueness

Compared to similar compounds, N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibits unique structural features that enhance its binding affinity and selectivity towards specific receptors. This makes it a valuable compound for targeted therapeutic applications and further research .

Actividad Biológica

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, which are critical for its biological activity. The molecular formula is C20H26N4O3S, with a molecular weight of approximately 402.56 g/mol. The structural complexity allows for interactions with various biological targets, particularly in the central nervous system.

This compound primarily acts as a selective ligand for serotonin receptors, particularly the 5-HT1A receptor. Its mechanism involves modulating neurotransmitter systems, which can influence mood and anxiety levels. Research indicates that it may induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties through an α1-independent pathway .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models by enhancing serotonergic transmission.

- Anticancer Properties : The compound has shown promise in inducing apoptosis in prostate cancer cells, highlighting its potential use in oncology.

- Neuroprotective Effects : It may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have documented the biological activity of this compound:

- A study published in Molecular Pharmacology demonstrated that the compound effectively reduces tumor growth in xenograft models of prostate cancer .

- Another investigation highlighted its role as a D3 receptor antagonist, which may be relevant for treating substance use disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-2-benzothiazoleacetamide | Structure | Selective D3 receptor antagonist |

| N-(3-(4-methoxyphenyl)piperazine) | Structure | General serotonin receptor activity |

| (3-[4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propylamine | Structure | Antimicrobial and anticancer activities |

Propiedades

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXCDUUXIKGSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.